molecular formula C9H9N3O2 B8300094 3-amino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

3-amino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No. B8300094
M. Wt: 191.19 g/mol
InChI Key: BZZQVDQDOOUGRQ-UHFFFAOYSA-N
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Patent
US05776929

Procedure details

A solution of 3-methoxyimino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione (3.78 g, 17.4 mmol) and 10% Pd/C (1.8 g) in methanol (300 ml) is stirred for 15 hr under hydrogen gas. After removing the catalyst by filtration, the filtrate is concentrated under reduced pressure. The resultant residue is crystallized from methanol to obtain Compound 4 (2.062 g, 62%). M.p. =290°-291° C.
Name
3-methoxyimino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
CO[N:3]=[C:4]1[C:10](=[O:11])[NH:9][C:8]2[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=2[NH:6][C:5]1=[O:16]>CO.[Pd]>[NH2:3][CH:4]1[C:10](=[O:11])[NH:9][C:8]2[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=2[NH:6][C:5]1=[O:16]

Inputs

Step One
Name
3-methoxyimino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Quantity
3.78 g
Type
reactant
Smiles
CON=C1C(NC2=C(NC1=O)C=CC=C2)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue is crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
NC1C(NC2=C(NC1=O)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.062 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.